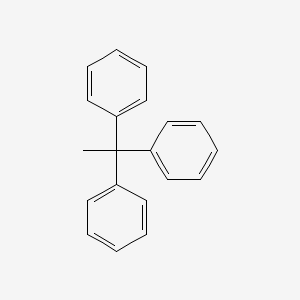
1,1,1-Triphenylethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Triphenylethane is an organic compound with the molecular formula C20H18 . It is characterized by a central ethane backbone substituted with three phenyl groups. This compound is notable for its unique structural properties and its applications in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,1-Triphenylethane can be synthesized through the alkylation of benzene with chloroform in the presence of aluminum chloride as a catalyst.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Friedel-Crafts alkylation remains a fundamental approach in laboratory settings .
Chemical Reactions Analysis
Types of Reactions: 1,1,1-Triphenylethane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form triphenylmethanol.
Reduction: Reduction reactions can convert it into simpler hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed:
Oxidation: Triphenylmethanol.
Reduction: Various hydrocarbons depending on the extent of reduction.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
1,1,1-Triphenylethane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Studied for its interactions with biological molecules and potential biochemical applications.
Medicine: Investigated for its potential therapeutic properties and interactions with pharmaceutical compounds.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1,1-Triphenylethane involves its interaction with various molecular targets. Its phenyl groups can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions. These interactions can influence the compound’s behavior in chemical and biological systems .
Comparison with Similar Compounds
Triphenylmethane: Similar in structure but lacks the ethane backbone.
Triphenylethylene: Contains a double bond in the ethane backbone.
Triphenylmethanol: An oxidized form of 1,1,1-Triphenylethane.
Uniqueness: this compound is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its stability and reactivity make it a valuable compound in various research and industrial applications .
Properties
CAS No. |
5271-39-6 |
|---|---|
Molecular Formula |
C20H18 |
Molecular Weight |
258.4 g/mol |
IUPAC Name |
1,1-diphenylethylbenzene |
InChI |
InChI=1S/C20H18/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16H,1H3 |
InChI Key |
QIDUHGHFWAMMPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



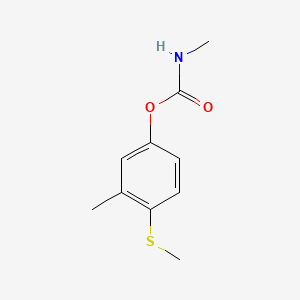
![Methyl (1R,3R,3AR,6R,6AR)-6-acetyl-3-{[tert-butyl(dimethyl)silyl]oxy}octahydro-1-pentalenecarboxylate](/img/structure/B11941031.png)
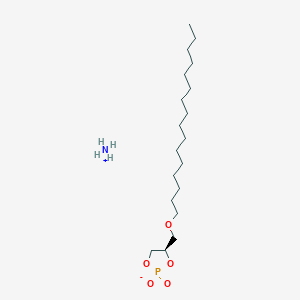
![1,4-Bis[(chloromethyl)dimethylsilyl]-2,3,5,6-tetrafluorobenzene](/img/structure/B11941036.png)
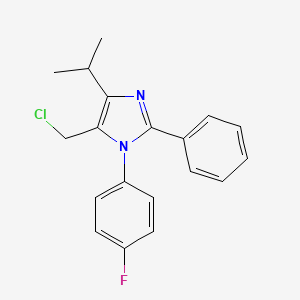
![2-azaniumylethyl [(2R)-2,3-bis[[(E)-octadec-9-enoyl]oxy]propyl] phosphate](/img/structure/B11941050.png)
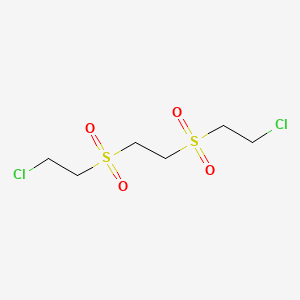
![9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one hydrochloride](/img/structure/B11941071.png)
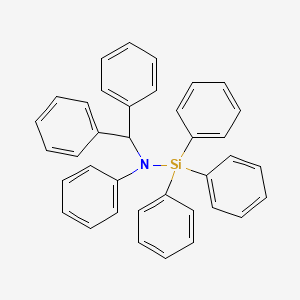
![Iridium, tris[5-hexyl-2-(1-isoquinolinyl-kappaN)phenyl-kappaC]-](/img/structure/B11941089.png)



